molecular formula C18H16N2S2 B12459298 N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine

N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]benzene-1,4-diamine

Cat. No.: B12459298
M. Wt: 324.5 g/mol
InChI Key: WFGVOXRLPCPLOD-UHFFFAOYSA-N
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Description

(E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine is an organic compound that belongs to the class of imines. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and a methanimine group, which is a functional group containing a carbon-nitrogen double bond. The presence of the thiophene ring imparts unique electronic properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine typically involves the condensation reaction between an aldehyde and an amine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond. The reaction can be represented as follows:

    Condensation Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.

    Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

(E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of (E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiophene ring and imine group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(2-thienyl)-N-{4-[(E)-[(2-thienyl)methylidene]amino]phenyl}methanimine
  • (E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(2-thienyl)methylidene]amino]phenyl}methanimine

Uniqueness

(E)-1-(3-methylthiophen-2-yl)-N-{4-[(E)-[(3-methylthiophen-2-yl)methylidene]amino]phenyl}methanimine is unique due to the presence of the 3-methylthiophene moiety, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C18H16N2S2

Molecular Weight

324.5 g/mol

IUPAC Name

1-(3-methylthiophen-2-yl)-N-[4-[(3-methylthiophen-2-yl)methylideneamino]phenyl]methanimine

InChI

InChI=1S/C18H16N2S2/c1-13-7-9-21-17(13)11-19-15-3-5-16(6-4-15)20-12-18-14(2)8-10-22-18/h3-12H,1-2H3

InChI Key

WFGVOXRLPCPLOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C=NC2=CC=C(C=C2)N=CC3=C(C=CS3)C

Origin of Product

United States

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